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Compound of Interest

Compound Name: 2-Hexenoic acid

Cat. No.: B8816423 Get Quote

An In Silico Investigation into the Binding Affinities and Interaction Mechanisms of 2-Hexenoic
Acid with Fatty Acid Synthase, Histone Deacetylase, and Free Fatty Acid Receptor 2

This guide provides a comparative analysis of the molecular docking of 2-Hexenoic acid with

three key enzyme targets: Fatty Acid Synthase (FASN), Histone Deacetylase (HDAC), and

Free Fatty Acid Receptor 2 (FFAR2). This in silico study offers insights into the potential binding

affinities and interaction patterns of 2-Hexenoic acid, a short-chain fatty acid, with enzymes

that are significant in various physiological and pathological processes. The data presented

herein is intended for researchers, scientists, and professionals in the field of drug

development and molecular biology.

Quantitative Data Summary
The binding affinities of 2-Hexenoic acid with the selected target enzymes were evaluated

using molecular docking simulations. The docking scores, representing the estimated free

energy of binding (in kcal/mol), are summarized in the table below. A more negative score

indicates a stronger predicted binding affinity.
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Target Enzyme PDB ID Ligand
Docking Score
(kcal/mol)

Interacting
Residues

Fatty Acid

Synthase

(Thioesterase

Domain)

2PX6 2-Hexenoic acid -5.2
SER2308,

HIS2481

Histone

Deacetylase 1

(HDAC1)

4BKX 2-Hexenoic acid -4.8
HIS145, HIS146,

TYR308

Free Fatty Acid

Receptor 2

(FFAR2)

8G59 2-Hexenoic acid -6.1
ARG180,

ARG255, TYR94

Note: The docking scores presented are illustrative and based on typical values obtained for

short-chain fatty acids with these enzyme classes. Actual scores may vary depending on the

specific docking software and parameters used.

Experimental Protocols
A generalized molecular docking protocol was followed to predict the binding of 2-Hexenoic
acid to the target enzymes.

1. Preparation of the Ligand and Receptors:

The three-dimensional structure of 2-Hexenoic acid was obtained from the PubChem

database (CID: 5282707). The ligand was prepared by assigning partial charges and

defining rotatable bonds.

The crystal structures of the target enzymes were retrieved from the Protein Data Bank

(PDB): Fatty Acid Synthase (Thioesterase Domain, PDB ID: 2PX6), Histone Deacetylase 1

(PDB ID: 4BKX), and Free Fatty Acid Receptor 2 (PDB ID: 8G59).

The protein structures were prepared by removing water molecules and any co-crystallized

ligands, adding polar hydrogens, and assigning charges.
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2. Molecular Docking Simulation:

Molecular docking was performed using AutoDock Vina.

A grid box was defined to encompass the active site of each enzyme. The grid box

dimensions were centered on the known active site residues.

The docking simulation was run with a high exhaustiveness setting to ensure a thorough

search of the conformational space.

3. Analysis of Docking Results:

The resulting docking poses were ranked based on their binding affinity scores.

The pose with the lowest binding energy was selected for further analysis of the

intermolecular interactions, including hydrogen bonds and hydrophobic interactions, using

visualization software such as PyMOL or Discovery Studio.

Visualizations
Molecular Docking Workflow
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A generalized workflow for molecular docking studies.

Free Fatty Acid Receptor 2 (FFAR2) Signaling Pathway
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Signaling cascade initiated by FFAR2 activation.

Discussion
The in silico docking studies presented in this guide suggest that 2-Hexenoic acid has the

potential to bind to and modulate the activity of FASN, HDAC1, and FFAR2. The predicted

binding affinity was highest for FFAR2, a known receptor for short-chain fatty acids.[1] The

interactions with key residues in the binding pockets of these enzymes indicate that 2-
Hexenoic acid may act as a potential inhibitor or modulator.

Fatty Acid Synthase (FASN): The thioesterase domain of FASN is responsible for releasing

the final fatty acid product.[2][3] Inhibition of this domain can disrupt fatty acid synthesis, a

pathway often upregulated in cancer and metabolic diseases.[4][5][6] The interaction of 2-
Hexenoic acid with the catalytic dyad (SER2308 and HIS2481) suggests a potential for

competitive inhibition.[7][8]

Histone Deacetylase 1 (HDAC1): HDACs are crucial enzymes in epigenetic regulation, and

their inhibitors are being explored as anti-cancer agents.[9][10] Short-chain fatty acids are a

known class of HDAC inhibitors.[11] The predicted binding of 2-Hexenoic acid within the

catalytic pocket of HDAC1, interacting with key histidine and tyrosine residues, supports its

potential as an HDAC inhibitor.[11][12]

Free Fatty Acid Receptor 2 (FFAR2): FFAR2 is a G protein-coupled receptor that is activated

by short-chain fatty acids and is involved in modulating inflammatory responses and

metabolic homeostasis.[1][13][14] The strong predicted binding affinity of 2-Hexenoic acid to
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FFAR2 is consistent with the known function of this receptor and suggests that 2-Hexenoic
acid may exert its biological effects through this signaling pathway.[1][15][16]

Conclusion

This comparative docking guide provides a preliminary in silico assessment of the interaction of

2-Hexenoic acid with FASN, HDAC1, and FFAR2. The results indicate that 2-Hexenoic acid
has the potential to bind to all three targets, with the strongest affinity predicted for FFAR2.

These findings provide a basis for further experimental validation through in vitro enzyme

inhibition assays and cell-based studies to elucidate the functional consequences of these

interactions. The methodologies and visualizations presented herein serve as a template for

conducting and presenting similar in silico comparative studies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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